2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate is a compound that can be associated with the field of organofluorine chemistry. This compound is not directly mentioned in the provided papers, but its structure suggests that it is a derivative of pentafluorophenyl with a methoxybenzenesulfonate group attached. The presence of the pentafluorophenyl moiety indicates that this compound could exhibit unique physical and chemical properties due to the strong electronegativity of the fluorine atoms.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate by using appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by X-ray crystallography and spectroscopic methods such as 19F NMR. For example, the molecular structures of certain bis(phosphonio)benzene derivatives were confirmed by these techniques, revealing large bond angles around phosphorus atoms . Similarly, the structure of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate could be elucidated using these methods to understand its stereochemistry and electronic properties.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions. For example, pentafluorophenyl propynoate was used to synthesize a pentafluorinated furanone, which further reacted with sodium methoxide to yield methoxy-tetrafluorofuranones . The reactivity of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate could be explored in similar nucleophilic substitution reactions or in coupling reactions as demonstrated by the synthesis of SF5-bearing aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the bulky diarylammonium pentafluorobenzenesulfonates show high catalytic activity in dehydration reactions due to the hydrophobic environment created by the fluorinated groups . The properties of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate, such as solubility, boiling point, and reactivity, would likely be affected by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methoxy group.
Scientific Research Applications
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Proteomics Research
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Synthesis of Cross-Coupled Aromatic Compounds
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Synthesis of High Molecular Weight Fluorinated Aromatic Polymers
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Determination of Primary Amines in Sewage Sludge
- Field : Environmental Chemistry
- Application : This compound was used as a derivatization reagent in a study to develop a sensitive method for the determination of primary amines in sewage sludge .
- Method : The method involved headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry .
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Optoelectronic Applications
- Field : Materials Science
- Application : This compound has been introduced as a building block of conjugated polymers for optoelectronic applications .
- Method : The synthesis involved a copolymer bearing fluorene as the comonomer .
- Results : A detailed characterization of the novel material including structural, electrochemical and optical properties was conducted .
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Reference Standard Production
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Fluorine-Rich Conjugated Polymers
- Field : Materials Science
- Application : This compound has been introduced as a building block of fluorine-rich conjugated polymers .
- Method : The synthesis involved a copolymer bearing fluorene as the comonomer .
- Results : A detailed characterization of the novel material including structural, electrochemical and optical properties was conducted .
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Reference Standard Production
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O4S/c1-21-6-2-4-7(5-3-6)23(19,20)22-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTCYIYILYPZCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382440 |
Source
|
Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate | |
CAS RN |
663175-94-8 |
Source
|
Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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